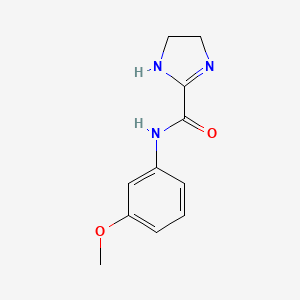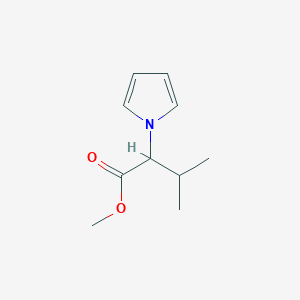
methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate is an organic compound featuring a pyrrole ring attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : One common method to synthesize methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate involves the esterification of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
-
Fischer Esterification: : Another approach is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols or alkanes.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amides, thioesters
Scientific Research Applications
Chemistry
In organic synthesis, methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate serves as a versatile intermediate for the preparation of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its structure allows for easy modification, enabling the design of enzyme inhibitors or activators.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ester functionality can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a useful prodrug candidate.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and resins. Its ability to undergo various chemical transformations makes it a valuable building block in material science.
Mechanism of Action
The mechanism by which methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate exerts its effects depends on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis can be used to study enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-2-(1H-pyrrol-1-yl)propanoate
- Ethyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate
- Methyl 3-ethyl-2-(1H-pyrrol-1-yl)butanoate
Uniqueness
Methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate is unique due to its specific structural arrangement, which combines a pyrrole ring with a butanoate ester. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, allowing for diverse chemical transformations.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl 3-methyl-2-pyrrol-1-ylbutanoate |
InChI |
InChI=1S/C10H15NO2/c1-8(2)9(10(12)13-3)11-6-4-5-7-11/h4-9H,1-3H3 |
InChI Key |
HIHWPYKPNOPVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


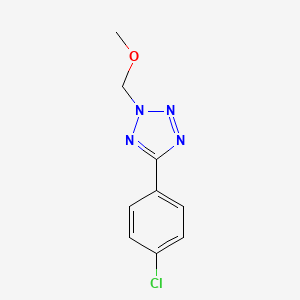
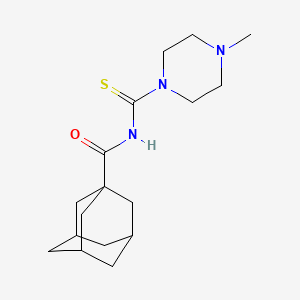

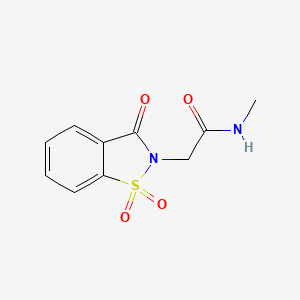
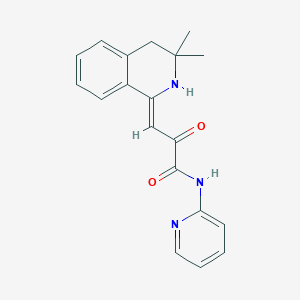

![4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11075230.png)
![Ethyl [3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11075248.png)
![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11075253.png)
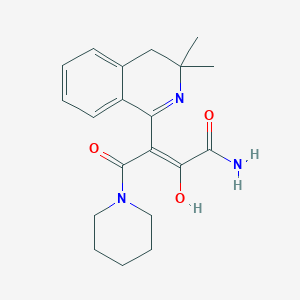
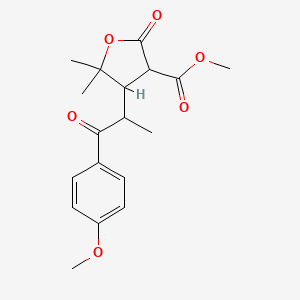
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075282.png)
